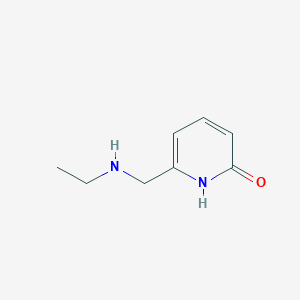

6-((Ethylamino)methyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylaminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h3-5,9H,2,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNIEIXWTOHGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Ethylamino Methyl Pyridin 2 1h One

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 6-((Ethylamino)methyl)pyridin-2(1H)-one, two primary retrosynthetic disconnections are most logical.

Disconnection A: C-N Bond Disconnection The most straightforward disconnection is at the carbon-nitrogen bond of the ethylamino side chain. This approach simplifies the target molecule to two key precursors: a 6-(halomethyl) or 6-formyl substituted pyridin-2(1H)-one and ethylamine (B1201723).

Precursor 1a: 6-(Bromomethyl)pyridin-2(1H)-one

Precursor 1b: 6-Formylpyridin-2(1H)-one

Precursor 2: Ethylamine

This strategy focuses on forming the side chain in the final steps of the synthesis.

Disconnection B: Pyridinone Ring Formation A more complex approach involves constructing the pyridinone ring with the side chain already partially or fully formed. This would involve cyclization reactions, such as the Guareschi–Thorpe condensation, using a 1,3-dicarbonyl compound and a cyanoacetamide equivalent. beilstein-journals.org The precursors for this route would be more complex.

Based on feasibility and the availability of starting materials, the strategy evolving from Disconnection A is generally more common for this type of molecule. The primary precursor then becomes a derivative of 6-methylpyridin-2(1H)-one.

Key Precursors Table

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 6-Methylpyridin-2(1H)-one | C₆H₇NO | Starting material for side-chain functionalization |

| 6-(Bromomethyl)pyridin-2(1H)-one | C₆H₆BrNO | Intermediate for nucleophilic substitution with ethylamine |

| 6-Formylpyridin-2(1H)-one | C₆H₅NO₂ | Intermediate for reductive amination with ethylamine |

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be developed.

Route 1: Via Side-Chain Halogenation This route begins with the readily available 6-methylpyridin-2(1H)-one.

Halogenation: The methyl group is first halogenated, typically brominated, using a radical initiator like N-Bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., AIBN). This forms the intermediate 6-(bromomethyl)pyridin-2(1H)-one.

Nucleophilic Substitution: The resulting bromo-intermediate is then treated with ethylamine. The ethylamine acts as a nucleophile, displacing the bromide to form the final product, this compound. An excess of ethylamine or the use of a non-nucleophilic base is required to neutralize the HBr generated.

Route 2: Via Reductive Amination This alternative route also starts from 6-methylpyridin-2(1H)-one.

Oxidation: The methyl group is oxidized to an aldehyde using a suitable oxidizing agent (e.g., selenium dioxide or manganese dioxide) to yield 6-formylpyridin-2(1H)-one.

Reductive Amination: The aldehyde intermediate is then reacted with ethylamine to form a Schiff base (imine) in situ. This imine is subsequently reduced without isolation using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to give the target secondary amine. This one-pot condensation and reduction is a common method for forming C-N bonds. nih.gov

Route 3: From 2-Aminopyridine Derivatives A lengthier but viable route could start from 2-amino-6-methylpyridine. researchgate.net

Diazotization and Hydrolysis: The amino group at the 2-position can be converted into a hydroxyl group (which exists in tautomeric equilibrium with the pyridone) via diazotization followed by hydrolysis.

Side-Chain Functionalization: Once the 6-methylpyridin-2(1H)-one core is formed, the synthesis would proceed as described in Route 1 or 2.

Optimization of Reaction Conditions and Yields

The efficiency of the chosen synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters include the choice of solvent, temperature, catalyst, and reagent stoichiometry.

For Route 1 (Side-Chain Halogenation) , the selectivity of the radical bromination is crucial to avoid over-halogenation or ring bromination. The choice of solvent (e.g., CCl₄ or acetonitrile) and the controlled addition of NBS are critical. In the subsequent nucleophilic substitution step, temperature control is important to prevent side reactions, and the choice of base can significantly impact the yield.

For Route 2 (Reductive Amination) , the pH of the reaction medium is a critical factor for the formation of the imine intermediate. The choice of reducing agent also plays a significant role; sodium triacetoxyborohydride is often preferred as it is selective for imines over carbonyls and is effective under mildly acidic conditions.

Illustrative Data Table for Optimization of Reductive Amination

| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |

| Reducing Agent | NaBH₄ vs. NaBH(OAc)₃ | NaBH(OAc)₃ often gives higher yields. | NaBH(OAc)₃ is less basic and more selective for the iminium ion, reducing side reactions like carbonyl reduction. |

| Solvent | Dichloromethane (DCM) vs. Methanol (MeOH) | DCM is often preferred. | Methanol can react with the aldehyde to form an acetal, reducing the concentration of the reactive species. |

| pH | Acidic (4-5) vs. Neutral/Basic | Mildly acidic pH is optimal. | Catalyzes imine formation but avoids significant reduction of the protonated amine starting material. |

| Temperature | 0 °C to Room Temp vs. Reflux | Room temperature is generally sufficient. | Higher temperatures can lead to side product formation and decomposition. |

This table is based on general principles of reductive amination reactions and not on specific experimental data for this compound.

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry can make the synthesis more environmentally friendly, safer, and more efficient. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis can be explored for both the nucleophilic substitution and reductive amination steps. mdpi.com Microwave irradiation often leads to a dramatic reduction in reaction times and can increase yields. rasayanjournal.co.in

Green Solvents: Traditional chlorinated solvents like CCl₄ and DCM could be replaced with greener alternatives. For the reductive amination, ethanol (B145695) could be investigated. For other steps, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered. In some cases, solvent-free reactions, potentially using ball milling techniques, might be feasible for condensation steps. rasayanjournal.co.inmdpi.com

Catalysis: The use of heterogeneous catalysts instead of stoichiometric reagents is a core principle of green chemistry. For the oxidation of the methyl group (Route 2), a recyclable solid-supported oxidizing agent could be employed. For the reduction step, catalytic hydrogenation over a recyclable metal catalyst (e.g., Pd/C) is a greener alternative to borohydride reagents, as it produces only water as a byproduct.

Potential Green Chemistry Modifications

| Conventional Method | Green Alternative | Potential Advantage |

| Thermal heating | Microwave irradiation | Reduced reaction time, improved energy efficiency mdpi.com |

| Chlorinated solvents (DCM, CCl₄) | Ethanol, 2-MeTHF, Water | Reduced toxicity and environmental impact mdpi.com |

| Stoichiometric reducing agents (NaBH₄) | Catalytic hydrogenation (H₂/Pd/C) | Higher atom economy, less waste |

| Stoichiometric oxidizing agents (SeO₂) | Catalytic oxidation with O₂ or H₂O₂ | Use of safer oxidants, potential for recyclable catalysts |

Comparative Analysis of Synthetic Efficiencies and Scalability

When selecting a synthetic route for larger-scale production, factors beyond just the chemical yield must be considered.

| Synthetic Route | Number of Steps | Potential Yield | Scalability Concerns | Overall Efficiency |

| Route 1 (Halogenation) | 2 | Moderate to High | Radical reactions can be difficult to control on a large scale. The use of NBS and CCl₄ presents safety and environmental challenges. | Good for lab scale, but requires significant process optimization for scale-up. |

| Route 2 (Reductive Amination) | 2 | High | Oxidation step may require harsh reagents. Reductive amination is generally robust and scalable. | Potentially the most efficient and scalable route if a safe and effective oxidation method is established. |

| Route 3 (from 2-Aminopyridine) | 3+ | Lower | More steps lead to lower overall yield. Diazotization can be hazardous on a large scale. | Less efficient due to the increased number of synthetic transformations. |

Analysis: Route 2, the reductive amination pathway, appears to be the most promising for efficient and scalable synthesis. While the initial oxidation of the methyl group presents a challenge, modern catalytic methods could potentially overcome this. Reductive amination is a widely used and well-understood industrial reaction that is known for its high efficiency and selectivity.

Route 1 is a strong alternative, especially for smaller-scale synthesis. However, the safety and control issues associated with radical halogenation make it less attractive for industrial production without significant process safety investment.

Advanced Spectroscopic and Structural Elucidation of 6 Ethylamino Methyl Pyridin 2 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 6-((Ethylamino)methyl)pyridin-2(1H)-one, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework. The data presented herein are based on predicted values and established chemical shift ranges for analogous structures, providing a robust model for the compound's spectral characteristics.

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present as a characteristic triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7), arising from coupling to each other. The methylene bridge (H-α) connecting the ethylamino group to the pyridinone ring would likely appear as a singlet, or a doublet if coupled to the adjacent NH proton. The protons on the pyridinone ring (H-3, H-4, H-5) are expected to appear as coupled multiplets in the aromatic region. The NH protons (on the ring and the ethylamino group) may appear as broad singlets, and their chemical shift can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The pyridinone ring carbons will resonate at distinct chemical shifts, with the carbonyl carbon (C-2) appearing significantly downfield (typically >160 ppm). The other ring carbons (C-3, C-4, C-5, C-6) will be found in the 100-150 ppm range. The aliphatic carbons of the ethylamino-methyl side chain (C-α, C-7, C-8) will appear upfield.

¹⁵N NMR: Nitrogen-15 NMR, while less common, can distinguish between the two nitrogen atoms in the molecule. The pyridinone nitrogen (N-1) would have a chemical shift characteristic of an amide/lactam, while the secondary amine nitrogen (N-β) would appear in a different region, typical for aliphatic amines.

Predicted ¹H NMR Spectral Data for this compound Note: Data are predicted and may vary from experimental values.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.4 | Doublet | ~9.0 |

| H-4 | 7.3 - 7.5 | Triplet (dd) | ~9.0, ~6.5 |

| H-5 | 6.0 - 6.2 | Doublet | ~6.5 |

| H-α | 3.8 - 4.0 | Singlet/Doublet | - |

| H-7 | 2.7 - 2.9 | Quartet | ~7.2 |

| H-8 | 1.1 - 1.3 | Triplet | ~7.2 |

| NH (ring) | 11.0 - 13.0 | Broad Singlet | - |

| NH (amine) | 1.5 - 2.5 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data for this compound Note: Data are predicted and may vary from experimental values.

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| C-2 | 163 - 166 |

| C-3 | 104 - 107 |

| C-4 | 138 - 141 |

| C-5 | 108 - 111 |

| C-6 | 148 - 151 |

| C-α | 50 - 54 |

| C-7 | 42 - 45 |

| C-8 | 14 - 16 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. researchgate.netyoutube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings within the molecule. Key expected correlations include the strong cross-peak between the ethyl group's methylene (H-7) and methyl (H-8) protons. Additionally, correlations between the adjacent ring protons (H-3 with H-4, and H-4 with H-5) would confirm their positions on the pyridinone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). epfl.ch It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the signal for C-8 would show a correlation to the H-8 triplet, C-7 to the H-7 quartet, C-α to the H-α singlet, and the ring carbons C-3, C-4, and C-5 to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). youtube.com It is vital for identifying quaternary carbons (like C-2 and C-6) and for piecing together different fragments of the molecule. Key expected correlations would include the H-α protons showing a cross-peak to the ring carbon C-6, confirming the attachment point of the side chain. Protons on the ethyl group (H-7) would correlate to C-α, and the ring protons (e.g., H-5) would show correlations to C-6 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming conformation. A key expected NOESY correlation would be between the protons of the methylene bridge (H-α) and the ring proton at the 5-position (H-5), confirming the spatial proximity of the side chain to this part of the ring.

High-Resolution Mass Spectrometry (HRMS) Characterization

HRMS provides highly accurate mass measurements, which are indispensable for determining the elemental formula of a compound and for analyzing its fragmentation products.

The molecular formula of this compound is C₈H₁₂N₂O. Using high-resolution mass spectrometry, the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision (typically to within 5 ppm). This experimental value can then be compared to the theoretical exact mass calculated for the proposed formula, serving as a primary method of confirmation.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₈H₁₂N₂O | 152.09496 |

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 |

| [M+Na]⁺ | C₈H₁₂N₂ONa⁺ | 175.08415 |

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion at m/z 153.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. Plausible fragmentation pathways for this compound would involve characteristic losses of the side chain.

A primary fragmentation event would likely be the cleavage of the Cα-C6 bond, leading to a stable pyridinone fragment or the loss of the entire ethylamino-methyl side chain. Another common pathway is the loss of the ethyl group from the amine, resulting in a fragment ion corresponding to [M-CH₂CH₃]⁺. The analysis of these fragments helps to confirm the connectivity of the ethylamino group to the methyl-pyridinone core.

Plausible MS/MS Fragment Ions of [C₈H₁₃N₂O]⁺ Note: These are predicted fragmentation pathways.

| m/z (Da) | Possible Formula of Fragment | Description of Neutral Loss |

| 124.06548 | C₆H₆NO⁺ | Loss of ethylamine (B1201723) (CH₃CH₂NH₂) |

| 110.07059 | C₅H₆N₂O⁺ | Loss of propylene (B89431) (C₃H₆) via rearrangement |

| 95.04948 | C₅H₅NO⁺ | Loss of ethyl and imine group |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.ukresearchgate.net

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyridinone ring, typically found in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations from both the ring amide and the secondary amine will appear as broader bands in the 3200-3500 cm⁻¹ region. C-H stretching from the aromatic ring and aliphatic side chain will be observed between 2850-3100 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring stretching modes (around 1400-1600 cm⁻¹) are often more intense and well-resolved than in the IR spectrum.

Characteristic IR and Raman Vibrational Frequencies Note: Data are predicted based on typical functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (Amide & Amine) | 3200 - 3500 | Medium-Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Medium |

| C=C/C=N Stretch (Ring) | 1400 - 1620 | Medium-Strong | Strong |

| N-H Bend | 1500 - 1580 | Medium | Weak |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

No published studies containing UV-Vis absorption or fluorescence spectra for this compound were found. Such studies would be invaluable in understanding the electronic transitions within the molecule, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For analogous pyridin-2(1H)-one derivatives, electronic transitions in the UV region are expected, which can be influenced by solvent polarity and substituents on the pyridinone ring. Fluorescence spectroscopy would further provide insights into the molecule's excited state properties and potential for light-emitting applications.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or otherwise published. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. This analysis would reveal critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical and chemical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

The chemical structure of this compound does not inherently possess a stereocenter, making it achiral. Therefore, chiroptical spectroscopy techniques like circular dichroism (CD) would not be applicable for its analysis unless it were to be studied in a chiral environment or derivatized to introduce chirality. No such studies have been reported in the scientific literature.

Theoretical and Computational Investigations of 6 Ethylamino Methyl Pyridin 2 1h One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Detailed studies employing Density Functional Theory (DFT) or ab initio methods specifically for 6-((Ethylamino)methyl)pyridin-2(1H)-one are not readily found in peer-reviewed literature. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Molecular Orbital Analysis

A formal analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution, has not been published for this compound. This information is crucial for predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between these orbitals would provide insights into the molecule's kinetic stability and electronic excitation properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data might exist in proprietary databases, a computational study predicting parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima for this compound is not available in the public domain. Such predictive studies are invaluable for validating experimental findings and aiding in the structural elucidation of related compounds.

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity Prediction

The development of Quantitative Structure-Property Relationship (QSPR) models is a common approach to predict the properties and reactivity of new compounds based on the known data of similar molecules. However, no specific QSPR models that include this compound for the prediction of its chemical reactivity have been identified in the scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Detailed computational modeling of potential reaction pathways involving this compound, including the identification of transition state structures and the calculation of activation energies, is not available. This type of analysis is essential for understanding its synthesis, degradation, and metabolic fate.

Investigation of Tautomeric Equilibria and Interconversion Barriers

The tautomerism of this compound involves the intramolecular proton transfer between the nitrogen and oxygen atoms of the pyridinone ring, leading to an equilibrium between the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. The position of this equilibrium is sensitive to various factors, including the electronic and steric nature of substituents, as well as the surrounding solvent environment. stackexchange.com

The 6-((ethylamino)methyl) substituent is expected to influence the tautomeric preference through a combination of electronic and steric effects. The ethylamino group is an electron-donating group, which can affect the acidity of the N-H and O-H bonds involved in the tautomerization. researchgate.net Furthermore, its position at the 6-position of the ring has been shown in related systems to influence the relative stability of the tautomers. chemrxiv.org

Computational studies on the parent 2-pyridone/2-hydroxypyridine system have been extensively performed to elucidate the energetic landscape of the tautomerization process. These studies provide a foundational understanding that can be extrapolated to substituted derivatives like this compound.

Tautomeric Equilibria

In the gas phase, the 2-hydroxypyridine (lactim) tautomer is generally found to be slightly more stable than the 2-pyridone (lactam) tautomer. nih.gov This preference is attributed to the aromatic character of the 2-hydroxypyridine ring. However, in polar solvents, the equilibrium typically shifts to favor the more polar 2-pyridone form, which is better stabilized by solvent interactions. stackexchange.com

For this compound, the electron-donating nature of the substituent at the 6-position is expected to further stabilize the 2-hydroxypyridine (lactim) form. Computational studies on other 6-substituted 2-pyridones have shown that electron-donating groups at this position tend to favor the lactim tautomer. chemrxiv.org

Below are representative data tables based on computational studies of the parent 2-pyridone system. The values for this compound are expected to follow similar trends, with a likely increased preference for the lactim form in the gas phase compared to the unsubstituted compound.

Table 1: Calculated Relative Energies of Tautomers of Unsubstituted 2-Pyridone in the Gas Phase This table presents theoretical data for the parent 2-pyridone molecule as a reference.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| 2-Pyridone (Lactam) | CCSD/6-311++G | 1.2 - 2.2 |

| 2-Hydroxypyridine (Lactim) | CCSD/6-311++G | 0.0 |

| 2-Pyridone (Lactam) | B3LYP/6-311++G | -0.2 to -0.7 |

| 2-Hydroxypyridine (Lactim) | B3LYP/6-311++G | 0.0 |

Note: A positive relative energy indicates lower stability compared to the reference tautomer (2-Hydroxypyridine). Different computational methods can yield varying results, with some favoring the lactam form even in the gas phase. nih.gov

Interconversion Barriers

The interconversion between the lactam and lactim tautomers proceeds through a transition state, and the energy required to reach this state is known as the interconversion or activation barrier. For the unimolecular tautomerization of 2-pyridone in the gas phase, this barrier is relatively high. nih.gov However, the barrier can be significantly lowered in the presence of solvent molecules, particularly those capable of forming hydrogen bonds, which can facilitate proton transfer through a relay mechanism. nih.gov

The 6-((ethylamino)methyl) substituent could potentially influence the interconversion barrier. The amino group within the substituent could participate in intramolecular hydrogen bonding, potentially providing an alternative, lower-energy pathway for proton transfer.

Table 2: Calculated Gas-Phase Interconversion Barriers for Unsubstituted 2-Pyridone Tautomerization This table presents theoretical data for the parent 2-pyridone molecule as a reference.

| Reaction | Method/Basis Set | Activation Energy (kcal/mol) |

| 2-Hydroxypyridine → 2-Pyridone | CNDO/2 | ~70.7 |

| 2-Hydroxypyridine → 2-Pyridone (Dimer) | DFT | ~7.4 |

Note: The activation energy for the interconversion is significantly lower for the dimeric form, highlighting the catalytic role of intermolecular interactions. nih.gov

Chemical Reactivity and Mechanistic Studies of 6 Ethylamino Methyl Pyridin 2 1h One

Acid-Base Properties and Protonation Equilibria

The structure of 6-((Ethylamino)methyl)pyridin-2(1H)-one presents three potential sites for protonation or deprotonation: the basic ethylamino side chain, the weakly basic pyridone carbonyl oxygen (or the ring nitrogen in the less-favored 2-hydroxy tautomer), and the acidic N-H proton of the pyridone ring.

The acid-base equilibria are complex and pH-dependent. The ethylamino group, as a secondary aliphatic amine, is the most basic site and is expected to be protonated under acidic to neutral conditions. The pyridone ring itself can be protonated on the carbonyl oxygen under strongly acidic conditions. The N-H proton of the pyridone ring is weakly acidic, and deprotonation occurs in basic media. The increased acidity compared to a typical acyclic amide is attributed to the aromatic character of the resulting pyridinolate anion. stackexchange.com

Studies on analogous structures provide insight into the likely pKₐ values for these equilibria. For instance, the conjugate acid of the parent 2-pyridone has a pKₐ around 0.75, corresponding to protonation at the carbonyl oxygen. nih.gov The deprotonation of the N-H proton of 2-pyridone occurs with a pKₐ of approximately 11.6. nih.gov The ethylamino group is expected to have a pKₐ value typical for secondary alkylamines, generally in the range of 10-11. A study of a pyridone derivative with a pyridinium (B92312) substituent found a pKₐ of 3.5, which governs the equilibrium between a protonated and a zwitterionic form. mdpi.com

Table 1: Estimated pKₐ Values and Equilibria for this compound

| Equilibrium | Site of Protonation/Deprotonation | Estimated pKₐ | Predominant Species at pH 7 |

| R-NH₂⁺-CH₂-Py-OH ⇌ R-NH-CH₂-Py-OH + H⁺ | Ethylamino Group | ~10-11 | Protonated (R-NH₂⁺-) |

| Pyridone-NH ⇌ Pyridone-N⁻ + H⁺ | Pyridone N-H | ~11-12 | Protonated (-NH-) |

| Pyridone=O + H⁺ ⇌ Pyridone-OH⁺ | Carbonyl Oxygen | ~0.7-1.0 | Unprotonated (=O) |

Note: "Py" refers to the pyridinone ring system. Data are estimated based on values reported for analogous compounds. nih.govmdpi.com

At physiological pH, the compound will exist predominantly as a cation, with the side-chain amino group protonated.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The pyridinone ring is electron-rich and generally reactive towards electrophilic substitution. The amide group (-NH-C=O) as a whole is an activating, ortho-, para-directing substituent. For the 2-pyridone ring, this directs incoming electrophiles to the 3- and 5-positions. The 6-((ethylamino)methyl) group is also an activating, ortho-, para-director. Its influence reinforces the direction of electrophiles to the 5-position and, to a lesser extent, the 3-position.

Kinetic studies of the bromination of 2-pyridone in aqueous solution demonstrate that the reaction is facile, with reactivity comparable to that of phenoxide ions. acs.orgacs.org The reaction proceeds via the neutral pyridone tautomer and results in substitution at the 3- and 5-positions, often leading to disubstitution. acs.org Similarly, nitration of 2-pyridones has been shown to occur on the free base species, yielding 3-nitro and 5-nitro products. rsc.org Recent advances in C-H functionalization have shown that radical and electrophilic metallation reactions also favor the C3 position of the 2-pyridone core. rsc.org

Conversely, nucleophilic aromatic substitution on the unsubstituted pyridone ring is difficult. Such reactions typically require the presence of a good leaving group, such as a halogen, at the substitution site.

Table 2: Expected Regioselectivity of Electrophilic Substitution

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / H₂O | 3-Bromo- and 5-bromo-6-((ethylamino)methyl)pyridin-2(1H)-one; 3,5-dibromo product |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro- and 5-nitro-6-((ethylamino)methyl)pyridin-2(1H)-one |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Likely substitution at C3 and C5 positions |

Cycloaddition and Ring Transformation Reactions

The conjugated diene system within the 2-pyridone ring allows it to participate in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): 2-Pyridones can function as the diene component in Diels-Alder reactions, particularly with electron-deficient dienophiles. nih.govacs.orgresearchgate.net Reactions with dienophiles like N-phenylmaleimide have been shown to produce the corresponding bridged, bicyclic lactam structures, known as isoquinuclidines. nih.govdocumentsdelivered.com The reaction of this compound with such a dienophile would be expected to yield a complex bicyclic adduct.

Photochemical Cycloadditions: Irradiation of 2-pyridones can induce cycloadditions. Intermolecular [4+4] photocycloaddition can occur between two pyridone molecules to form a tricyclic dimer. nih.gov This reaction can be highly selective and produce complex structures with multiple stereocenters in a single step. nih.gov Additionally, [2+2] photocycloadditions between the C5-C6 double bond of the pyridone and an alkene are also known, leading to cyclobutane-fused products. acs.orgrsc.org

Ring Transformation Reactions: Under certain conditions, the pyridone ring can be opened and transformed into a different heterocyclic system. For example, fused pyran-2-ones, which are structurally related, react with nucleophiles like hydrazine (B178648) to yield pyridazine (B1198779) derivatives. clockss.org It is plausible that under harsh conditions with specific nucleophiles, the this compound ring could undergo similar transformations.

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction of this compound can target either the pyridone ring or the side chain.

Oxidation: The pyridone ring is susceptible to oxidation. Electrochemical studies on 2-pyridone derivatives using cyclic voltammetry have shown that they undergo irreversible oxidation. mdpi.com The ease of oxidation is highly dependent on pH and the substitution pattern, with deprotonated anionic forms being more easily oxidized. mdpi.com For some derivatives, oxidation is a two-electron process. mdpi.comresearchgate.net Besides the ring, the ethylamino side chain could potentially be oxidized, for instance at the methylene (B1212753) group adjacent to the ring.

Reduction: The pyridone ring can be reduced to the corresponding saturated piperidone (a δ-lactam). This is a common transformation for pyridines and their derivatives. Catalytic hydrogenation using rhodium or palladium catalysts is an effective method. rsc.orggoogle.com For example, rhodium oxide (Rh₂O₃) has been used for the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org The reduction of 2-hydroxypyridines specifically yields δ-lactams due to the amide-iminol tautomerism. rsc.org Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C is another mild and efficient method for reducing pyridine (B92270) N-oxides to piperidines, a reaction pathway relevant to the pyridone system. organic-chemistry.org

Table 3: Summary of Redox Reactions

| Reaction Type | Typical Reagents | Expected Product |

| Oxidation | Electrochemical (Anodic) | Oxidized ring species |

| Reduction | H₂, Rh₂O₃ or Pd/C | 6-((Ethylamino)methyl)piperidin-2-one |

| Reduction | HCOOH·NEt₃, [Cp*RhCl₂]₂ | 6-((Ethylamino)methyl)piperidin-2-one |

Kinetics and Thermodynamics of Key Chemical Transformations

The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Tautomerism: The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms is a key thermodynamic consideration. For 6-methoxy-2-pyridone, the lactam to lactim conversion in water was studied by temperature-jump relaxation kinetics. rsc.org The thermodynamic parameters indicate that the process is ionic and involves solvent molecules in a cyclic transition state. rsc.org Computational studies have further explored this equilibrium, showing that while the hydroxy form may be slightly favored in the gas phase, the pyridone form is greatly stabilized in polar solvents. mdpi.comwayne.edu

Table 4: Thermodynamic and Kinetic Parameters for Tautomerism of 6-Methoxy-2-pyridone in Water

| Parameter | Value | Description |

| ΔH° | 26.8 kJ mol⁻¹ | Enthalpy change for lactam → lactim |

| ΔS° | 58 J K⁻¹ mol⁻¹ | Entropy change for lactam → lactim |

| ΔHc‡ | 46 kJ mol⁻¹ | Activation enthalpy for the catalyzed interconversion |

| ΔSc‡ | -40 J K⁻¹ mol⁻¹ | Activation entropy for the catalyzed interconversion |

| Data from a study on 6-methoxy-2-pyridone, a close analog. rsc.org |

Substitution Reactions: Kinetic studies on the bromination of 2-pyridone and its derivatives show that the reactions follow a second-order rate law, being first order in both the pyridone and bromine. acs.org The reaction rates are pH-dependent, reflecting the higher reactivity of the neutral pyridone species compared to its protonated conjugate acid. acs.org

Elucidation of Reaction Mechanisms through Spectroscopic and Computational Methods

Modern analytical techniques are indispensable for elucidating the complex reaction mechanisms of heterocyclic compounds like this compound.

Spectroscopic Methods: NMR spectroscopy is a powerful tool for mechanistic analysis. nih.goved.ac.uk It allows for the in-situ monitoring of reaction progress, enabling the identification of intermediates and the determination of reaction kinetics by tracking the concentration changes of reactants, products, and transient species over time. lew.ro For example, in studying the reactions of this compound, ¹H NMR could be used to follow the regioselectivity of electrophilic substitution by observing the disappearance of signals for protons at C3 and C5 and the appearance of new signals corresponding to the substituted products.

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. mdpi.com These methods can predict the relative stabilities of tautomers and protonated forms, map potential energy surfaces, and calculate the energies of transition states to predict reaction barriers and regioselectivity. mdpi.comkashanu.ac.ir For instance, DFT calculations could model the transition states for electrophilic attack at the C3 versus the C5 position of this compound to provide a theoretical basis for the observed product distribution. Similarly, computational studies have been used to explain the stereoselectivity of Diels-Alder reactions involving 2-pyridones and to understand the role of solvent molecules in tautomerization mechanisms. nih.govwuxibiology.com

Derivatives and Analogues of 6 Ethylamino Methyl Pyridin 2 1h One: Synthesis and Structure Reactivity Relationships

Design Principles for Targeted Structural Modifications

The design of novel analogues of 6-((ethylamino)methyl)pyridin-2(1H)-one is guided by established principles of medicinal chemistry and materials science. These principles aim to modulate the compound's properties by altering its steric, electronic, and lipophilic profile.

Key Design Considerations:

Bioisosteric Replacement: The pyridin-2(1H)-one core can act as a bioisostere for other aromatic and heterocyclic systems, such as phenols, pyrimidines, and pyrazines. This allows for the exploration of diverse chemical space while maintaining key pharmacophoric features.

Modulation of Hydrogen Bonding: The N-H and C=O groups of the pyridinone ring are crucial hydrogen bond donor and acceptor sites, respectively. Modifications at the N1 position or at other ring positions can influence the strength and directionality of these interactions, which is critical for biological target binding.

Conformational Restriction: Introducing conformational constraints, for example by incorporating cyclic structures or bulky groups, can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target.

Synthetic Strategies for Novel Analogues and Derivatives

The synthesis of novel analogues of this compound can be approached through various synthetic routes, often leveraging established methods for the construction of the pyridin-2(1H)-one core and subsequent functionalization.

One common strategy involves the construction of the pyridin-2(1H)-one ring from acyclic precursors. For instance, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. acs.org Another approach involves the oxidative amination of cyclopentenones to furnish pyridones in a streamlined manner. chemrxiv.orgchemrxiv.org

A plausible synthetic route to the parent compound, this compound, could start from 6-methylpyridin-2(1H)-one. Halogenation of the methyl group, for example using N-bromosuccinimide (NBS), would yield 6-(bromomethyl)pyridin-2(1H)-one. Subsequent nucleophilic substitution with ethylamine (B1201723) would then afford the desired product.

General Synthetic Approaches:

Ring Formation from Acyclic Precursors:

Condensation reactions of β-enamino ketones with suitable reagents. researchgate.net

Cyclization of functionalized amides.

Modification of a Pre-formed Pyridinone Ring:

C-H Functionalization: Direct functionalization of the pyridinone core at various positions.

Side Chain Elaboration: Modification of the 6-methyl group of a precursor like 6-methylpyridin-2(1H)-one. bldpharm.com This can involve initial halogenation followed by nucleophilic substitution with various amines to introduce diversity at the side chain.

N-Alkylation/Arylation: Substitution at the N1 position of the pyridinone ring. nih.gov

Systematic Variations in the Pyridinone Core and Substituents

Systematic variations of the pyridinone core and its substituents are crucial for establishing clear structure-activity relationships (SAR). These modifications can involve altering the nature and position of substituents on the heterocyclic ring.

For instance, a study on 3,5-disubstituted pyridin-2(1H)-ones demonstrated that replacing an NH linking group at the 5-position with an aminocarbonyl or an oxygen atom can maintain or even enhance biological activity. nih.gov Conversely, methylation or aminoalkylation of an indole (B1671886) nitrogen substituent in this series led to decreased potency. nih.gov

Table 1: Representative Analogues with Modifications on the Pyridinone Core

| Compound ID | R3-Substituent | R4-Substituent | R5-Substituent | Observed/Predicted Property | Reference |

| Analogue 1 | H | H | H | Baseline reactivity | Hypothetical |

| Analogue 2 | NO2 | H | H | Increased electrophilicity of the ring | researchgate.net |

| Analogue 3 | H | OH | H | Altered hydrogen bonding capacity | researchgate.net |

| Analogue 4 | H | H | Br | Modified lipophilicity and electronic properties | researchgate.net |

| Analogue 5 | Phenyl | H | H | Increased steric bulk and lipophilicity | researchgate.net |

Modifications at the Ethylamino Side Chain

Variations can include:

Altering the Alkyl Chain Length: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) to probe the effect of chain length on activity.

Introducing Cyclic Moieties: The ethylamino group can be replaced with cyclic amines (e.g., piperidine, morpholine, piperazine) to introduce conformational rigidity and alter polarity.

Varying the Amine Substitution: The secondary amine can be converted to a tertiary amine by introducing another substituent on the nitrogen atom, or it can be part of a more complex functional group.

Introducing Aromatic or Heteroaromatic Groups: An aryl or heteroaryl group can be attached to the nitrogen atom to explore potential π-π stacking interactions with a biological target.

A study on related 2-substituted-pyridines showed that variations in the side chain at the 2-position, such as the introduction of piperazino, imidazolyl, and diethylamino groups, had a significant impact on their anticonvulsant activity. researchgate.netnih.gov

Table 2: Hypothetical Analogues with Modifications at the Ethylamino Side Chain

| Compound ID | Side Chain at C6 | Predicted Property Change |

| Parent | -CH2-NH-CH2CH3 | Baseline |

| Analogue 6 | -CH2-NH-CH3 | Decreased lipophilicity |

| Analogue 7 | -CH2-N(CH2CH3)2 | Increased lipophilicity and steric bulk |

| Analogue 8 | -CH2-(1-piperidyl) | Conformational restriction, increased lipophilicity |

| Analogue 9 | -CH2-NH-benzyl | Increased steric bulk and potential for π-stacking |

Elucidation of Structure-Reactivity and Structure-Electronic Property Relationships within Series of Analogues

Understanding the relationship between the chemical structure and the reactivity or electronic properties of a series of analogues is fundamental for rational drug design and materials development. These relationships are often investigated using a combination of experimental techniques and computational modeling.

Structure-Reactivity Relationships (SRR):

The reactivity of the pyridinone ring and the side chain can be influenced by the electronic nature of the substituents. For example, the presence of electron-withdrawing groups on the pyridinone ring can increase the acidity of the N-H proton, making it more susceptible to deprotonation. The nucleophilicity of the ethylamino side chain can also be modulated by substituents on the pyridinone ring.

Structure-Electronic Property Relationships:

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the charge transfer characteristics and potential applications in organic electronics. These properties can be systematically tuned by introducing different functional groups. For instance, incorporating electron-donating groups is expected to raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level.

Table 3: Predicted Electronic Properties of Hypothetical Analogues

| Compound ID | Substituent | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy |

| Parent | -CH2-NH-CH2CH3 at C6 | Baseline | Baseline |

| Analogue 10 | -NO2 at C5 | Decrease | Significant Decrease |

| Analogue 11 | -OCH3 at C4 | Increase | Slight Increase |

| Analogue 12 | -CF3 at C3 | Decrease | Decrease |

These predictions, which can be further validated by computational chemistry and experimental measurements (e.g., cyclic voltammetry), are invaluable for designing new derivatives with tailored electronic properties for specific applications.

Coordination Chemistry of 6 Ethylamino Methyl Pyridin 2 1h One

Ligand Properties and Potential Coordination Modes to Metal Centers

Based on its structure, 6-((Ethylamino)methyl)pyridin-2(1H)-one possesses several potential donor atoms for coordination to metal centers. The pyridin-2(1H)-one ring exists in a tautomeric equilibrium with 2-hydroxypyridine (B17775). The oxygen atom of the carbonyl group (in the pyridinone form) and the nitrogen atom of the pyridine (B92270) ring are both potential coordination sites. Furthermore, the nitrogen atom of the ethylamino side chain presents an additional coordination possibility.

This multi-dentate character suggests that the ligand could coordinate to a metal center in several ways:

Monodentate coordination: Through either the pyridinone oxygen, the ring nitrogen, or the ethylamino nitrogen.

Bidentate chelation:

Forming a stable five-membered chelate ring by coordinating through the pyridinone oxygen and the nitrogen of the ethylamino group.

Forming a six-membered chelate ring through coordination of the pyridine ring nitrogen and the ethylamino nitrogen.

Bridging ligand: The ligand could bridge two metal centers, with different atoms coordinating to each metal.

The specific coordination mode would likely depend on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

As no specific metal complexes of this compound have been reported, this section remains speculative. However, general synthetic methodologies for creating metal complexes with similar pyridinone-based ligands can be outlined.

Spectroscopic and Structural Analysis of Metal-Ligand Adducts (e.g., X-ray Diffraction of Complexes)

Should such complexes be synthesized, their characterization would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H bonds upon coordination would provide evidence of metal-ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show shifts in the signals of the protons and carbons near the coordination sites.

UV-Visible Spectroscopy: The formation of metal complexes often results in new electronic transitions that can be observed in the UV-Vis spectrum.

X-ray Diffraction: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Stability Constants and Stoichiometry of Metal-Ligand Interactions

The stability of the metal complexes in solution would be a critical parameter to investigate. Techniques such as potentiometric titration or spectrophotometric methods could be employed to determine the stability constants (log β) of the complexes. These studies would also reveal the stoichiometry of the metal-ligand interactions in solution, i.e., the ratio of metal ions to ligand molecules in the complex.

Mechanistic Studies of Complex Formation and Ligand Exchange

Understanding the mechanism of complex formation and the kinetics of ligand exchange reactions is fundamental to coordination chemistry. Stopped-flow techniques and temperature-dependent NMR studies could be utilized to probe the rates and mechanisms of these processes. Such studies would provide insights into the reactivity of the complexes and their potential applications in areas like catalysis or materials science.

Catalytic Applications of 6 Ethylamino Methyl Pyridin 2 1h One and Its Derivatives

Organocatalytic Roles of the Pyridinone Moiety

The 2-pyridone structure is capable of existing in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. This property allows it to function as a bifunctional catalyst, capable of acting as both a hydrogen bond donor and acceptor simultaneously. This "tautomeric catalysis" is particularly effective in reactions involving proton transfer.

One of the primary examples of this is in ester-amide exchange reactions. The 2-pyridone catalyst can activate both the amine and the ester, facilitating nucleophilic attack and accelerating the formation of the amide bond. Studies have shown that 2-pyridone can selectively accelerate the reactions of primary amines. chemrxiv.org The catalytic activity is sensitive to steric hindrance around the reaction center and can be enhanced by introducing electron-donating groups at the 5-position of the pyridinone ring. chemrxiv.org

Table 1: Catalytic Activity of Pyridone Derivatives in Ester-Amide Exchange

| Catalyst | Relative Rate (kcat/kuncat) | Notes |

|---|---|---|

| 2-Pyridone | Reference | Acts as a tautomeric catalyst. |

| N-Methylpyridone | Lower | Incapable of tautomerism; demonstrates the necessity of the N-H proton. |

| 2-Methoxypyridine | Lower | Locked in the "enol" form; cannot act as a bifunctional catalyst. |

| 5-Halo-2-pyridone | Variable | Electronic effects of the halogen influence catalytic activity. |

Furthermore, the pyridinone scaffold is a core component of dithiophosphoric acids which have been identified as multifunctional organocatalysts in photochemical reactions. These catalysts can act sequentially as a Brønsted acid for pyridine (B92270) protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the functionalization of pyridines. nih.gov

Metal-Ligand Catalysis Mediated by 6-((Ethylamino)methyl)pyridin-2(1H)-one Complexes

The true catalytic versatility of this compound is realized when it acts as a ligand for transition metals. The presence of multiple coordination sites—the pyridinone nitrogen, the exocyclic oxygen, and the ethylamino nitrogen—allows it to act as a mono- or bidentate ligand, stabilizing various metal centers and influencing their catalytic activity. researchgate.net The ability to form stable chelate rings is a crucial feature for many catalytic transformations. researchgate.net

Palladium complexes featuring pyridone-based ligands have shown significant promise. For instance, a bidentate pyridine-pyridone ligand was instrumental in developing a Pd(II)-catalyzed aerobic C–H hydroxylation of carboxylic acids. nih.gov The structural and electronic properties of pyridyl ligands can be fine-tuned by altering substituents, which in turn modulates the metal's coordination sphere and catalytic performance in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov

Similarly, rhodium catalysts have been employed with pyridone-type ligands. Rhodium(II) has been used to catalyze the dearomative rearrangement of 2-oxypyridines, providing direct access to N-arylated and N-alkylated 2-pyridones. researchgate.netrsc.org Iron complexes with pyridine-based ligands have also been explored for catalytic C(sp2)-H borylation reactions. nih.gov

Table 2: Examples of Metal Catalysis with Pyridinone-Type Ligands

| Metal Center | Ligand Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Palladium (Pd) | Bidentate Pyridine-Pyridone | Aerobic C-H Hydroxylation | nih.gov |

| Palladium (Pd) | Substituted Pyridines | Suzuki-Miyaura & Heck Cross-Coupling | nih.gov |

| Rhodium (Rh) | (Implicit, substrate acts as ligand) | N-Arylation / N-Alkylation of 2-Pyridones | researchgate.netrsc.org |

| Iron (Fe) | Pyridine(diimine) | C-H Borylation | nih.gov |

| Copper (Cu) | Chiral Diphosphine Ligand | Enantioselective Alkylation of Alkenyl Pyridines | nih.govresearchgate.net |

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the reaction mechanism is crucial for optimizing catalysts. For pyridinone-based systems, several key mechanistic features have been elucidated.

Ligand Tautomerization: In the Pd-catalyzed C–H hydroxylation, computational and spectroscopic analyses suggest that the ligand tautomerizes from a neutral (L,L) pyridine-pyridine coordination mode to a mono-anionic (L,X) pyridine-pyridone mode. This switch is believed to be crucial for facilitating the C–H activation step. nih.gov

Electronic Activation: The pyridine nitrogen plays a significant role in modulating the electronics of the substrate. In a proposed mechanism for palladium-catalyzed imine hydrolysis, coordination of the palladium catalyst to the pyridine ring increases the electrophilicity of the imine C=N bond. mdpi.com This enhanced polarity facilitates nucleophilic attack by water, leading to hydrolysis. mdpi.com

Active Species and Deactivation: In iron-catalyzed C-H borylation, mechanistic studies identified key intermediates such as iron borohydride (B1222165) and iron furyl complexes. These studies revealed that the C(sp2)-B bond formation step could be turnover-limiting. nih.gov A common catalyst deactivation pathway was identified as the formation of an inactive iron(0) "flyover" dimer, highlighting the importance of maintaining the active oxidation state of the metal center. nih.gov

Applications in Organic Synthesis: C-C, C-N, C-O Bond Formations and Rearrangements

Derivatives of the this compound scaffold are effective in promoting a variety of synthetically important bond-forming reactions.

C-C Bond Formation: Palladium complexes with various substituted pyridine ligands have proven to be versatile precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. nih.gov

C-N Bond Formation: An efficient method for the direct synthesis of N-arylated pyridones involves a rhodium-catalyzed reaction between 2-oxypyridines and quinone diazides. The reaction proceeds through the insertion of the pyridone nitrogen into a rhodium-carbene intermediate. researchgate.net

C-O Bond Formation: A notable application is the palladium-catalyzed, ligand-directed C–H hydroxylation of heteroaryl carboxylic acids using molecular oxygen as the sole oxidant. This reaction provides a direct route to valuable hydroxylated heterocycles. nih.gov

Rearrangements: Rhodium catalysis enables novel dearomative rearrangement reactions of 2-oxypyridines. One such reaction involves a 1,6-acyl migratory rearrangement to afford N-arylated pyridones. researchgate.net Another protocol uses cyclopropenes as carbene precursors to achieve a similar rearrangement, providing access to N-alkylated 2-pyridone derivatives under mild conditions. rsc.org

Enantioselective Catalysis utilizing Chiral Derivatives (if applicable)

By incorporating chirality into the ligand structure, derivatives of this compound can be used for enantioselective catalysis, a critical tool for modern synthetic chemistry.

New chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands have been developed for palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones. nih.gov This method provides access to chromanones containing challenging tetrasubstituted stereocenters in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov

In another example, a novel C1-symmetric diaminocyclohexane (DACH) pyridyl ligand was developed for a molybdenum-catalyzed asymmetric allylic alkylation. This reaction forges an all-carbon quaternary stereocenter with nearly perfect enantioselectivity, enabling the synthesis of complex 1,4-dicarbonyl compounds. acs.org The development of chiral diphosphine ligands for copper-catalyzed reactions has also enabled the highly enantioselective synthesis of a wide range of alkylated chiral pyridines from poorly reactive alkenyl pyridines. nih.govresearchgate.net

Table 3: Enantioselective Reactions with Chiral Pyridine-Type Ligands

| Metal/Ligand System | Reaction Type | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd / Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) | Asymmetric Conjugate Addition | Forms tetrasubstituted stereocenters. | Up to 99% | nih.gov |

| Mo / Chiral DACH-Pyridyl Ligand | Asymmetric Allylic Alkylation | Forms all-carbon quaternary stereocenters. | Near-perfect | acs.org |

| Cu / Chiral Diphosphine Ligand | Asymmetric Alkylation | Functionalization of alkenyl pyridines. | High | nih.govresearchgate.net |

| Fe / Planar-Chiral Ferrocene-Fused Pyridones | Organocatalysis (e.g., acylation) | Precursors for nucleophilic organocatalysts. | (Used as chiral precursors) | acs.org |

Exploration of 6 Ethylamino Methyl Pyridin 2 1h One in Materials Science

Incorporation into Polymeric Systems: Synthesis and Characterization of Functional Polymers

The incorporation of functional small molecules into polymer chains is a well-established strategy for designing materials with tailored properties. The 6-((Ethylamino)methyl)pyridin-2(1H)-one moiety possesses reactive sites—specifically the secondary amine and the N-H group on the pyridinone ring—that could potentially be leveraged for polymerization or for grafting onto existing polymer backbones.

Hypothetical Synthesis Routes:

Polycondensation: The secondary amine could react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamide or polyurea chains, respectively. The pyridinone ring would then be a pendant functional group along the polymer chain.

Ring-Opening Polymerization: While not directly applicable to the pyridinone itself, derivatives could be synthesized to enable ring-opening polymerization.

Post-Polymerization Modification: A pre-synthesized polymer with appropriate reactive groups (e.g., chloromethyl or epoxy groups) could be functionalized by reacting it with This compound .

Anticipated Characterization:

Were such polymers to be synthesized, a standard suite of characterization techniques would be employed to determine their structure and properties.

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Confirmation of covalent incorporation and determination of monomer ratio. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional group vibrations (e.g., amide, urethane). |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index. |

| Thermal Gravimetric Analysis (TGA) | Assessment of thermal stability. |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |

Without experimental data, these remain theoretical pathways. Research on related pyridinone-containing polymers suggests that the introduction of such a moiety could enhance properties like metal ion coordination, thermal stability, and solubility in polar solvents.

Self-Assembly and Supramolecular Architectures based on Intermolecular Interactions

The pyridin-2(1H)-one scaffold is well-known for its ability to form hydrogen-bonded dimers and other supramolecular assemblies. The presence of the ethylamino group in This compound introduces additional hydrogen bonding donors and acceptors, suggesting a rich potential for forming complex, ordered structures.

Potential Intermolecular Interactions:

Hydrogen Bonding: The N-H and C=O groups of the pyridinone ring can participate in strong, directional hydrogen bonds, leading to the formation of chains or dimeric structures. The secondary amine (N-H) and the nitrogen atom of the ethylamino group provide further sites for hydrogen bonding.

π-π Stacking: The aromatic pyridinone ring can engage in π-π stacking interactions, further stabilizing supramolecular assemblies. nih.gov

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

Studies on similar pyridinone derivatives have shown the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks through a combination of these interactions. nih.govgoogle.com The specific self-assembly behavior of This compound would be highly dependent on factors such as solvent, temperature, and the presence of co-formers or metal ions.

Investigation of Optoelectronic Properties in Material Contexts

The optoelectronic properties of pyridinone derivatives are an area of active research, with potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. These properties are intrinsically linked to the electronic structure of the molecule, which can be tuned by substituent groups.

Expected Photophysical Properties:

While no specific data exists for This compound , general characteristics of pyridinone-based materials can be inferred.

| Property | Description | Potential Influence of the Moiety |

| Absorption | Wavelengths of light the molecule absorbs, corresponding to electronic transitions. | The ethylamino group may cause a slight red or blue shift in the absorption spectrum compared to unsubstituted pyridinones. |

| Emission (Fluorescence/Phosphorescence) | Wavelengths of light emitted after absorption. | The nature of the substituent can significantly affect the quantum yield and lifetime of emission. |

| Solvatochromism | Change in absorption or emission spectra with solvent polarity. | The presence of polar groups suggests that the compound may exhibit solvatochromic behavior. |

Research on related 2-N-phenylamino-methyl-nitro-pyridine isomers has demonstrated that the position of substituents strongly affects their optical and electronic properties. To ascertain the optoelectronic potential of This compound , experimental studies involving UV-Vis absorption and photoluminescence spectroscopy would be necessary.

Functionalization of Nanomaterials and Hybrid System Development

Functionalizing the surface of nanomaterials (e.g., gold nanoparticles, quantum dots, carbon nanotubes) with organic molecules can impart new functionalities and improve their dispersibility and biocompatibility. The amine group of This compound provides a convenient anchor for covalent attachment to the surface of various nanomaterials.

Potential Hybrid Systems:

Surface-Functionalized Nanoparticles: The compound could be attached to nanoparticles that have surface functional groups like carboxylic acids (via amide bond formation) or epoxides.

Metal Nanoparticle Stabilization: The nitrogen and oxygen atoms could act as capping agents to stabilize metal nanoparticles during their synthesis.

Hybrid Organic-Inorganic Materials: The compound could be incorporated into sol-gel matrices (e.g., silica) to create hybrid materials with combined properties.

The resulting hybrid systems could exhibit interesting properties, such as enhanced sensing capabilities (if the pyridinone moiety can bind to specific analytes) or novel catalytic activity. However, without experimental evidence, these applications remain speculative.

While the foundational chemical structure of This compound suggests a wide array of possibilities in materials science, it is a compound that is currently on the periphery of scientific investigation. The synthesis of its polymers, the exploration of its self-assembly into intricate supramolecular structures, the characterization of its optoelectronic properties, and its integration into functional nanomaterials are all areas ripe for discovery. The data and discussions presented here, based on analogous structures, aim to provide a roadmap for future research that could unlock the potential of this intriguing pyridinone derivative.

Advanced Analytical Methodologies for 6 Ethylamino Methyl Pyridin 2 1h One

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification in Chemical Mixtures

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the separation, identification, and quantification of organic compounds, making them indispensable for the analysis of 6-((Ethylamino)methyl)pyridin-2(1H)-one.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most probable method of choice for analyzing this compound due to its polarity. The presence of the ethylamino group suggests that the compound will have a basic character, which can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanols. Therefore, specialized columns with low silanol (B1196071) activity or the use of mobile phase additives are recommended.

A typical HPLC method for a pyridine (B92270) derivative would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.com To ensure good peak shape for an amino-containing compound, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA), which protonate the basic nitrogen atom and minimize unwanted interactions with the stationary phase. mdpi.com Detection is commonly achieved using a UV detector, as the pyridinone ring is expected to have a strong chromophore.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the predicted boiling point of this compound is relatively high (around 339.8±34.0 °C), GC analysis may require derivatization to increase its volatility and thermal stability. chemicalbook.com Silylation of the amine and the pyridinone nitrogen could be a potential derivatization strategy. A capillary column with a polar stationary phase would likely be required for the separation. Flame Ionization Detection (FID) would be a suitable general-purpose detector, while a Nitrogen-Phosphorus Detector (NPD) could offer higher selectivity and sensitivity for this nitrogen-containing compound.

Capillary Electrophoresis Applications for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Given that this compound possesses a basic ethylamino group, it can be readily analyzed in its protonated, cationic form. A study on the CE analysis of similar compounds, 4-aminopyridine (B3432731) and 3,4-diaminopyridine, demonstrated successful separation and quantification using a low pH phosphate (B84403) buffer. nih.gov This approach ensures the analytes are positively charged and migrate towards the cathode.

The separation in CE is based on the charge-to-size ratio of the analytes. This technique is highly valuable for purity assessment, as it can separate the main compound from closely related impurities that may differ only slightly in their charge or size. The method developed for aminopyridines utilized a 50 mM phosphate buffer at pH 2.5 and an applied voltage of 25 kV, achieving the detection of impurities at a 0.05% level. nih.gov A similar approach would be a suitable starting point for developing a validated CE method for this compound.

Table 2: Proposed Capillary Electrophoresis Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 30 cm effective length |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 220 nm |

Electrochemical Detection and Quantification Methods

Electrochemical methods provide a sensitive and often cost-effective means for the analysis of electroactive compounds. The this compound molecule contains functionalities that could be susceptible to oxidation or reduction at an electrode surface. The pyridinone ring system and the secondary amine are potential sites for electrochemical activity.

Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to investigate the electrochemical behavior of the compound and to develop a quantitative analytical method. A glassy carbon electrode is a common working electrode for such analyses. The development of an electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and scan rate. While direct electrochemical detection methods for this specific compound are not reported, methods for other amine compounds have been developed. google.com For instance, an amino-functionalized composite has been used for the electrochemical detection of metal ions, demonstrating the utility of amino groups in electrochemical sensing. rsc.org

Table 3: General Parameters for Electrochemical Analysis

| Parameter | Potential Approach |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate or Acetate (B1210297) Buffer |

| pH | To be optimized (likely acidic to neutral) |

Development of Spectroscopic Sensors Based on this compound for Chemical Analytes

The structural features of this compound, specifically the pyridinone ring and the ethylamino group, make it a potential candidate for use as a recognition element in a spectroscopic sensor. Pyridine derivatives have been successfully employed as fluorescent sensors for both cations and anions. mdpi.commdpi.com The nitrogen and oxygen atoms in the molecule can act as binding sites for metal ions, and such binding events can lead to a change in the spectroscopic properties of the molecule, such as its fluorescence or UV-visible absorbance.

For example, a sensor could be designed where the binding of a specific metal ion to the ethylamino and pyridinone moieties of the molecule induces a "turn-on" or "turn-off" fluorescent response. mdpi.com The development of such a sensor would involve synthesizing the compound and then studying its spectroscopic response to a variety of chemical analytes. Studies on other pyridine derivatives have shown high selectivity towards specific ions, such as nitrite (B80452) or heavy metals like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.commdpi.com The synthesis and characterization of pyridinone derivatives for their interaction with biological targets have also been reported, indicating the broader interest in the properties of this class of compounds. nih.gov

Table 4: Potential Spectroscopic Sensor Application

| Sensor Component | Role of this compound |

|---|---|

| Recognition Element | The ethylamino and pyridinone groups can act as a binding site for a target analyte (e.g., a metal ion). |

| Signal Transduction | Binding of the analyte could alter the electronic structure of the pyridinone ring, leading to a change in fluorescence or color. |

| Potential Analytes | Heavy metal ions, transition metal ions, or specific anions. |

Emerging Research Paradigms and Future Directions for 6 Ethylamino Methyl Pyridin 2 1h One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 6-((Ethylamino)methyl)pyridin-2(1H)-one is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly screen and optimize reaction conditions. mit.edumdpi.com

Automated synthesis platforms, which combine robotics with sophisticated software, can execute complex, multi-step synthetic sequences with minimal human intervention. nih.govwikipedia.org Such systems are capable of performing tasks like reagent transfer, heating, cooling, purification, and analysis in a programmed manner. nih.govwikipedia.org For the synthesis of a pyridinone library around the this compound core, an automated platform could systematically vary starting materials and reaction parameters to quickly identify optimal conditions, a process that would take weeks or months using manual methods. mit.edu

Table 1: Comparative Analysis of Batch vs. Flow Synthesis for Pyridin-2(1H)-one Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Risk of thermal runaway in exothermic reactions | Enhanced temperature control, smaller reaction volumes |

| Process Control | Limited, manual sampling | Precise control over temperature, pressure, stoichiometry |

| Reproducibility | Variable, dependent on operator and scale | High, due to automation and precise control |

| Optimization | Slow, one-at-a-time experiments | Rapid, automated sequential optimization |

Exploration of Novel Chemical Space and Reaction Architectures

The exploration of novel chemical space is a critical endeavor in the quest for new medicines and materials. nih.govmpg.de The pyridin-2(1H)-one scaffold provides a robust foundation for this exploration due to its multiple sites for functionalization (N1, C3, C5, and C6). frontiersin.orgnih.gov By systematically modifying these positions, chemists can generate vast libraries of compounds with diverse physicochemical properties and biological activities. The title compound, this compound, exemplifies this approach, where the substituent at the C6 position introduces a basic amine and a flexible linker, potentially enabling new interactions with biological targets.